molecular formula C10H11NO4 B12002132 2-(4-Formyl-3-methoxyphenoxy)acetamide

2-(4-Formyl-3-methoxyphenoxy)acetamide

Cat. No.: B12002132
M. Wt: 209.20 g/mol
InChI Key: RUXXLFWESYGAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Formyl-3-methoxyphenoxy)acetamide is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a formyl group, a methoxy group, and an acetamide group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetamide typically involves the reaction of 4-formyl-3-methoxyphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-3-methoxyphenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Carboxy-3-methoxyphenoxy)acetamide.

    Reduction: 2-(4-Hydroxymethyl-3-methoxyphenoxy)acetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Formyl-3-methoxyphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Formyl-3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Formyl-2-methoxyphenoxy)acetamide
  • 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide
  • N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Uniqueness

2-(4-Formyl-3-methoxyphenoxy)acetamide is unique due to the specific positioning of the formyl and methoxy groups on the phenoxy ring. This structural arrangement can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(4-formyl-3-methoxyphenoxy)acetamide

InChI

InChI=1S/C10H11NO4/c1-14-9-4-8(15-6-10(11)13)3-2-7(9)5-12/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

RUXXLFWESYGAPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC(=O)N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.